molecular formula C24H26N2O5S B15029753 4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid

4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B15029753
M. Wt: 454.5 g/mol
InChI Key: GDXSVTNYGYCNSO-UHFFFAOYSA-N
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Description

4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic reactions. The starting materials often include ethyl 4-ethoxyphenylacetate and 4-methylbenzoyl chloride. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of ethyl 4-ethoxyphenylacetate with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyrimidine ring.

    Thioether Formation:

    Final Acidification: The final step involves acidification to obtain the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the dihydropyrimidine ring can interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • Pinacol boronic esters
  • 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester

Uniqueness

4-({[5-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is unique due to its combination of a benzoic acid moiety with a dihydropyrimidine ring and a sulfanyl group. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to simpler analogs.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[[5-ethoxycarbonyl-4-(4-ethoxyphenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C24H26N2O5S/c1-4-30-19-12-10-17(11-13-19)21-20(23(29)31-5-2)15(3)25-24(26-21)32-14-16-6-8-18(9-7-16)22(27)28/h6-13,21H,4-5,14H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

GDXSVTNYGYCNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=N2)SCC3=CC=C(C=C3)C(=O)O)C)C(=O)OCC

Origin of Product

United States

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